N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide involves several steps. One common method includes the reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol using catalytic hydrogenation . This intermediate is then subjected to further reactions to introduce the pyrrolidinyl and piperidine moieties, ultimately forming the target compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, as an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of tumor growth in cancers that overexpress HER2.
Comparison with Similar Compounds
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide can be compared with similar compounds such as:
- N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline
- 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13-6-4-5-9-21(13)19(24)20-14-10-18(23)22(12-14)15-7-8-16(25-2)17(11-15)26-3/h7-8,11,13-14H,4-6,9-10,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFXBAOSXNEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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